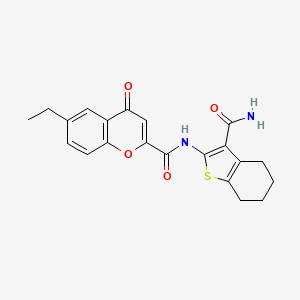

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15295536

Molecular Formula: C21H20N2O4S

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20N2O4S |

|---|---|

| Molecular Weight | 396.5 g/mol |

| IUPAC Name | N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C21H20N2O4S/c1-2-11-7-8-15-13(9-11)14(24)10-16(27-15)20(26)23-21-18(19(22)25)12-5-3-4-6-17(12)28-21/h7-10H,2-6H2,1H3,(H2,22,25)(H,23,26) |

| Standard InChI Key | OPMVBHRPTSWECO-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |

Introduction

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that integrates structural motifs from benzothiophene and chromene derivatives. These scaffolds are known for their pharmacological relevance in drug discovery, particularly in anti-inflammatory, anticancer, and antimicrobial research.

Synthesis Pathway

The synthesis of compounds like N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves:

-

Preparation of the Benzothiophene Core: This step includes cyclization reactions to form the tetrahydrobenzothiophene scaffold.

-

Functionalization: Introduction of the carbamoyl group at the 3-position.

-

Coupling with Chromene Derivative: The chromene ring is functionalized to include an ethyl group at the 6-position and a carboxamide group at the 2-position.

-

Final Assembly: Coupling reactions between the benzothiophene and chromene derivatives.

Pharmacological Relevance

a. Anti-inflammatory Potential

Compounds containing benzothiophene and chromene scaffolds have shown promise as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory pathways . Molecular docking studies suggest that similar compounds can bind effectively to active sites of enzymes involved in inflammation.

b. Anticancer Activity

Chromene derivatives are known for their cytotoxicity against various cancer cell lines. The presence of a carboxamide group enhances binding affinity to cancer-related proteins, potentially inducing apoptosis or inhibiting cell proliferation .

c. Antimicrobial Properties

The benzothiophene moiety is associated with antimicrobial activity against Gram-positive and Gram-negative bacteria. The addition of functional groups like carbamoyl and carboxamide can enhance this activity by improving solubility and target specificity .

Analytical Data

Analytical methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and liquid chromatography–mass spectrometry (LC-MS) are used to confirm the structure:

-

1H NMR: Provides insights into hydrogen environments in the molecule.

-

13C NMR: Confirms carbon skeletons.

-

LC-MS: Validates molecular weight and purity.

Comparative Analysis with Related Compounds

| Property | N-(3-carbamoyl...chromene) | Related Benzothiophene Derivatives |

|---|---|---|

| Molecular Weight | 384.45 g/mol | Varies (e.g., ~350–400 g/mol) |

| Anti-inflammatory Activity | Potential 5-lipoxygenase inhibitor | Demonstrated for similar structures |

| Anticancer Potential | Likely due to chromene scaffold | Proven for related chromenes |

| Antimicrobial Properties | Expected based on benzothiophene core | Confirmed for simpler analogs |

Future Research Directions

-

In Vitro Studies: Evaluate the compound's activity against specific enzymes (e.g., COX or LOX) and cancer cell lines.

-

Molecular Docking: Simulate interactions with biological targets to identify binding affinities and modes.

-

Structure Optimization: Modify substituents on both benzothiophene and chromene rings to enhance potency and selectivity.

-

Toxicity Studies: Assess cytotoxicity in non-cancerous cells to ensure therapeutic safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume